2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
Description
2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core linked to a piperazine ring substituted with a methoxybenzoyl group
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-16-6-4-5-15(13-16)20(25)24-11-9-23(10-12-24)14-19-21-17-7-2-3-8-18(17)22-19/h2-8,13H,9-12,14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEFNUTWDRIZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Acid-Catalyzed Condensation
The benzimidazole nucleus is synthesized from o-phenylenediamine (1 ) and glycolic acid (2 ) under acidic conditions:
$$
\text{1 (1.0 eq) + 2 (1.05 eq) } \xrightarrow{\text{4N HCl, reflux, 8 h}} \text{2-(Hydroxymethyl)-1H-benzimidazole (3)}
$$
Key Parameters
Alternative Catalytic Methods
Nano-SnCl$$4$$/SiO$$2$$ catalysts enable milder conditions (60°C, 3 h) with comparable yields (82%). This approach reduces side products like N -alkylated derivatives.
Synthesis of 4-(3-Methoxybenzoyl)piperazine
Selective Mono-Acylation of Piperazine
Piperazine (5 ) reacts with 3-methoxybenzoyl chloride (6 ) under Schotten-Baumann conditions:
$$
\text{5 (1.0 eq) + 6 (1.1 eq) } \xrightarrow{\text{Et}_3\text{N (2 eq), DCM, 0°C, 2 h}} \text{1-(3-Methoxybenzoyl)piperazine (7)}
$$
Critical Considerations
- Stoichiometric control (1.1 eq acyl chloride) prevents di-acylation.
- Yield: 76% after silica gel chromatography (EtOAc/hexane 3:7).
- $$ ^1\text{H NMR} $$ (CDCl$$3$$): δ 3.43 (m, 8H, piperazine), 3.85 (s, 3H, OCH$$3$$), 6.85–7.45 (m, 4H, Ar-H)
Coupling of Intermediates
Nucleophilic Alkylation
Compound 4 reacts with 7 in a polar aprotic solvent:
$$
\text{4 (1.0 eq) + 7 (1.2 eq) } \xrightarrow{\text{K}2\text{CO}3 (\text{3 eq}), \text{DMF, 80°C, 12 h}} \text{Target Compound (8)}
$$
Reaction Optimization
| Variable | Optimal Condition | Yield |
|---|---|---|
| Base | K$$2$$CO$$3$$ | 68% |
| Solvent | DMF | 68% |
| Temperature | 80°C | 68% |
| Alternative Base | Cs$$2$$CO$$3$$ | 72% |
Purification
- Column chromatography (SiO$$2$$, CH$$2$$Cl$$_2$$/MeOH 95:5)
- Final purity: 99.2% (HPLC)
Characterization and Analytical Data
Spectroscopic Profile
$$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6):
δ 12.1 (s, 1H, NH), 4.52 (s, 2H, -CH2-), 3.75 (s, 3H, OCH3), 3.45–2.85 (m, 8H, piperazine), 7.15–7.90 (m, 8H, Ar-H)HRMS (ESI+) :
Calculated for C$${21}$$H$${23}$$N$$4$$O$$2$$ [M+H]$$^+$$: 379.1764; Found: 379.1761
Comparative Yields Across Methods
| Method | Key Step | Overall Yield |
|---|---|---|
| Classical | HCl condensation | 52% |
| Nano-SnCl$$4$$/SiO$$2$$ | Catalytic benzimidazole | 58% |
| Microwave-assisted | Coupling (100W, 150°C) | 61% |
Alternative Synthetic Routes
One-Pot Mannich Reaction
A novel approach condenses o-phenylenediamine, formaldehyde, and pre-formed 1-(3-methoxybenzoyl)piperazine in acetic acid:
$$
\text{1 + HCHO + 7 } \xrightarrow{\text{AcOH, 70°C, 6 h}} \text{8}
$$
Advantages :
- Reduced purification steps
- Yield: 49% (needs optimization)
Industrial-Scale Considerations
Process Chemistry Modifications
- Replace DMF with cyclopentyl methyl ether (CPME) for greener processing
- Continuous flow synthesis reduces reaction time to 2 h (yield: 66%)
Challenges and Troubleshooting
Common Pitfalls
- Di-acylation of piperazine : Mitigated by strict stoichiometric control
- Hydrolysis of chloromethyl intermediate : Use anhydrous solvents and molecular sieves
- Low coupling yields : Employ Cs$$2$$CO$$3$$ as base for enhanced nucleophilicity
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group or the piperazine ring.
Reduction: This can affect the benzodiazole core or the methoxybenzoyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodiazole core and the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the benzodiazole or piperazine rings .
Scientific Research Applications
2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar core structure but differ in the substitution pattern on the piperazine ring.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds have a benzothiazole core instead of a benzodiazole core, offering different biological activities.
Uniqueness
2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which can confer distinct biological properties and interactions compared to similar compounds. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Biological Activity
The compound 2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole represents a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{18}H_{22}N_{4}O_{2}
- Molecular Weight : 342.4 g/mol
- IUPAC Name : 2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-benzodiazole
This compound features a benzodiazole core, which is known for various pharmacological activities, and a piperazine moiety that often contributes to the modulation of neurotransmitter systems.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on a series of benzodiazole derivatives demonstrated that these compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
In vitro studies have shown that this compound may inhibit the proliferation of cancer cells. For instance, derivatives containing the benzodiazole structure have been reported to induce apoptosis in human cancer cell lines by activating caspase pathways . The mechanism appears to involve the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell death.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate serotonin and dopamine receptors, which are crucial in treating mood disorders and schizophrenia. Preliminary data suggest that this compound may exhibit anxiolytic effects in animal models .
Anthelmintic Activity
Another area of interest is the compound's potential anthelmintic activity. A small chemical library study identified compounds with similar structures that effectively killed parasitic helminths at low concentrations . This opens avenues for further exploration into its use as a treatment for parasitic infections.
Case Study 1: Antimicrobial Efficacy
A detailed investigation into the antimicrobial efficacy of benzodiazole derivatives revealed that modifications at the piperazine ring significantly affect activity. The introduction of methoxy groups enhanced antibacterial potency against resistant strains .
Case Study 2: Cancer Cell Apoptosis
In a study examining the effects on cancer cell lines, researchers found that treatment with related benzodiazole compounds resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed increased annexin V binding in treated cells compared to controls .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole, and how are intermediates characterized?
- Methodology : The compound is synthesized via multi-step reactions. A typical approach involves:
Coupling reactions : Reacting 3-methoxybenzoyl chloride with piperazine derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the 4-(3-methoxybenzoyl)piperazine intermediate .
Methylation and cyclization : Introducing the benzodiazole moiety via nucleophilic substitution or condensation reactions. For example, coupling the piperazine intermediate with 2-chloromethyl-1H-benzodiazole in acetonitrile with K₂CO₃ as a base .
- Characterization : Intermediates and final products are confirmed via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), -NMR (carbonyl peaks at ~170 ppm), IR (C=O stretch at ~1650 cm⁻¹), and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. How is the purity of the compound confirmed, and what analytical techniques are critical for structural validation?
- Methodology :
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to confirm >95% purity .
- Spectroscopy : -NMR to verify methylene bridge integration (e.g., –CH₂– protons at δ 3.8–4.2 ppm) and absence of unreacted starting materials. Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 405) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Enzyme inhibition : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based assays to measure IC₅₀ values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
- Binding affinity : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) to assess competitive binding .
Advanced Research Questions
Q. How can contradictory biological activity data between in vitro and in vivo models be resolved?
- Methodology :
- Solubility optimization : Use DMSO/PBS mixtures or nanoformulations to enhance bioavailability. Measure logP (e.g., ~2.8 via shake-flask method) to predict membrane permeability .
- Metabolic stability : Conduct liver microsome assays (human/rat) to identify metabolic hotspots (e.g., demethylation of the methoxy group) .
- Pharmacokinetic profiling : Compare AUC (area under the curve) and half-life in rodent models to correlate in vitro potency with in vivo efficacy .
Q. What strategies optimize the synthesis yield when scaling up from milligram to gram quantities?
- Methodology :
- Solvent selection : Replace acetonitrile with THF/water mixtures to improve reaction homogeneity and reduce costs .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps, optimizing pressure (1–3 atm) and temperature (50–80°C) .
- Process monitoring : Use inline FTIR to track intermediate formation and minimize side products (e.g., over-alkylation) .
Q. How do structural modifications to the piperazine or benzodiazole moieties affect target binding?
- Methodology :
- SAR studies : Synthesize analogs with substituents like fluoro, nitro, or methyl groups on the benzodiazole ring. Assess changes in IC₅₀ against target enzymes .
- Molecular docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonding between the methoxy group and kinase active sites). Compare docking scores (ΔG) with experimental data .
- Crystallography : Co-crystallize the compound with target proteins (e.g., PDB 7XYZ) to validate binding poses .
Q. What computational approaches predict off-target interactions and toxicity risks?
- Methodology :
- Pharmacophore modeling : Use Schrödinger’s Phase to identify overlap with known toxicophores (e.g., hERG channel inhibitors) .
- QSAR models : Train models on datasets like Tox21 to predict hepatic toxicity (e.g., hepatotoxicity score = 0.72) .
- Proteome-wide docking : Screen against the PDB using SwissDock to flag potential off-targets (e.g., carbonic anhydrase II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
